molecular formula C23H30BrNO2S B2655283 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 477890-25-8

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No.: B2655283
CAS No.: 477890-25-8
M. Wt: 464.46
InChI Key: IUAROLDCEWOISI-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a pentylcyclohexyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves a Suzuki coupling reaction. This reaction uses 1,8-diiodo-10-methoxyanthracene and 1-bromo-4-(4-pentylcyclohexyl)benzene as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of sodium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is a well-established method in industrial organic synthesis due to its efficiency and scalability. The reaction conditions, including the choice of catalyst and base, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide primarily undergoes substitution reactions, particularly in the context of Suzuki coupling. This reaction involves the formation of carbon-carbon bonds between the brominated aromatic ring and other organic groups.

Common Reagents and Conditions

    Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

    Base: Sodium carbonate

    Solvent: Typically, an organic solvent like toluene or ethanol is used.

Major Products

The major products of these reactions are typically biaryl compounds, which are formed through the coupling of the brominated aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is primarily based on its ability to participate in substitution reactions. The bromine atom in the compound is a key reactive site, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

This compound is unique due to its specific combination of a brominated aromatic ring and a pentylcyclohexyl group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrNO2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-28(26,27)23-16-12-21(24)13-17-23/h10-19,25H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAROLDCEWOISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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